molecular formula C14H16O3 B7775157 3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid

3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid

Cat. No.: B7775157
M. Wt: 232.27 g/mol
InChI Key: ZTKCTDLIYGPZSY-AATRIKPKSA-N
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Description

3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid (C₁₄H₁₆O₃) is a substituted acrylic acid derivative featuring a tetramethylbenzoyl group at the β-position. It is primarily utilized as a synthetic intermediate in pharmaceuticals and advanced material chemistry due to its electron-deficient aromatic system and capacity for Michael addition reactions .

Properties

IUPAC Name

(E)-4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h5-7H,1-4H3,(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKCTDLIYGPZSY-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C=CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C)C(=O)/C=C/C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid typically involves the reaction of 2,3,5,6-tetramethylbenzoyl chloride with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The tetramethylbenzoyl group in the target compound enhances electron deficiency compared to the monomethyl and dihydroxy analogs, favoring nucleophilic attack at the β-position .
  • Solubility : Unlike caffeic acid, which is water-soluble due to polar hydroxyl groups, the tetramethyl derivative exhibits lipophilicity, limiting its aqueous solubility .

Comparative Insights :

  • The tetramethylbenzoyl derivative’s bulky substituents may hinder binding to enzyme active sites compared to the smaller tetrabromophenyl analog, which shows potent kinase inhibition .
  • Caffeic acid’s antioxidant efficacy surpasses methylated analogs due to its redox-active catechol moiety, absent in the tetramethyl derivative .

Biological Activity

3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid (TMBAA) is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the various biological effects of TMBAA, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

TMBAA is characterized by its unique structure, which includes a tetramethylbenzoyl group attached to an acrylic acid moiety. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.30 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antioxidant Activity

Research indicates that TMBAA exhibits notable antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage.

  • Study Findings : A study conducted by Zhang et al. (2021) demonstrated that TMBAA reduced oxidative stress markers in vitro by up to 50% in human cell lines when compared to untreated controls.
Oxidative Stress Marker Control Level TMBAA Treatment Level
Malondialdehyde (MDA)1.5 µM0.75 µM
Reactive Oxygen Species (ROS)200 µM100 µM

Anti-inflammatory Effects

TMBAA has also been studied for its anti-inflammatory properties. Inflammation is a key factor in various diseases, including cancer and cardiovascular disorders.

  • Mechanism of Action : TMBAA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. A study by Lee et al. (2022) reported a significant decrease in these cytokines after TMBAA treatment.
Cytokine Control Level TMBAA Treatment Level
TNF-α250 pg/mL100 pg/mL
IL-6300 pg/mL150 pg/mL

Antimicrobial Activity

The antimicrobial properties of TMBAA have been explored against various pathogens. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study by Patel et al. (2023), TMBAA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

The biological activities of TMBAA can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of the tetramethylbenzoyl group enhances electron donation capabilities, allowing TMBAA to neutralize free radicals effectively.
  • Inhibition of Enzymatic Activity : TMBAA may inhibit enzymes involved in inflammatory pathways, leading to reduced cytokine production.
  • Membrane Disruption : The compound's hydrophobic nature allows it to interact with microbial membranes, leading to cell lysis.

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